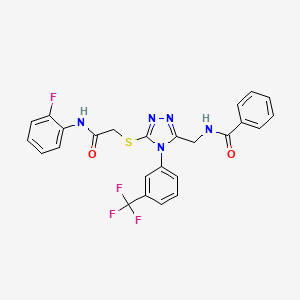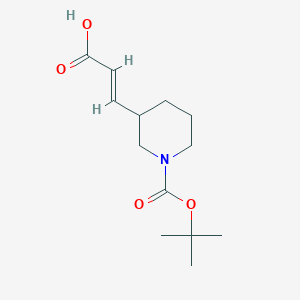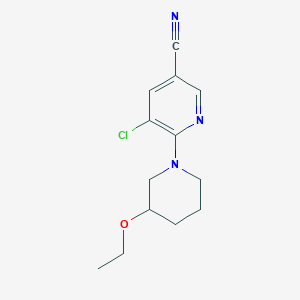![molecular formula C24H17BrFN3 B2957343 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-12-7](/img/structure/B2957343.png)
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoro-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazoloquinoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Applications De Recherche Scientifique
Photophysical Properties and Molecular Logic Gates
Research on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has revealed significant insights into their photophysical properties, including solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These compounds exhibit unique photophysical behaviors such as non-linear Lippert-Mataga plots and significant solvent effects on electronic excitation energies. Moreover, pH-dependent fluorescence in certain derivatives has been interpreted as multilevel logic gates, demonstrating their potential in molecular electronics and sensor applications (Uchacz et al., 2016).
Optical Absorption and Quantum Chemical Analysis
Studies on the optical absorption of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline and its derivatives, including fluorinated, brominated, and chlorinated variants, have been conducted. These studies encompass experimental investigations and quantum chemical calculations to understand the absorption spectra, demonstrating the minimal effect of phenyl dynamics on spectral positions and broadening of absorption bands. This research underscores the relevance of these compounds in optical materials science and photonic applications (Całus et al., 2006).
Anticancer and Antimicrobial Applications
The exploration of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b]quinoxaline-2-yl)-2-pyrazoline derivatives has highlighted their potential in biomedical research, particularly in anticancer and antimicrobial applications. Some derivatives have shown promising antiamoebic activity and non-toxicity in kidney epithelial cell line assays, suggesting their viability as therapeutic agents (Budakoti et al., 2008).
Reversible Quenching of Fluorescence
The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives upon protonation has been studied, providing valuable information for the development of pH-sensitive fluorescent materials. These findings are crucial for designing optical sensors and materials that respond to environmental changes (Mu et al., 2010).
Electroluminescent Devices and Molecular Sensors
Further research into 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives has focused on their applications in electroluminescent devices and molecular sensors. These studies have emphasized the versatility of this class of compounds in constructing brightly fluorescent molecular sensors and light-emitting devices, underscoring their potential in optoelectronics and molecular sensing (Rurack et al., 2002).
Propriétés
IUPAC Name |
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-6-fluoropyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrFN3/c1-14-9-10-18(11-15(14)2)29-24-19-7-4-8-21(26)23(19)27-13-20(24)22(28-29)16-5-3-6-17(25)12-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMIEOLECWBPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-bromo-N-[(2-chlorophenyl)methyl]-3-ethoxybenzene-1-sulfonamide](/img/structure/B2957265.png)

![N-[(2Z)-4-[(1E)-(hydroxyimino)methyl]-4-methyl-1,3-dithiolan-2-ylidene]propan-2-amine](/img/structure/B2957267.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)

![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)
![4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2957280.png)
![N-[4-[4-(5-Bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2957281.png)
